molecular formula C18H17BrN2O2 B14024853 6-Bromo-3-((1S,2S)-2-hydroxycyclohexyl)benzo[h]quinazolin-4(3H)-one

6-Bromo-3-((1S,2S)-2-hydroxycyclohexyl)benzo[h]quinazolin-4(3H)-one

Cat. No.: B14024853
M. Wt: 373.2 g/mol
InChI Key: CMQDLOTVYOZFTF-HOTGVXAUSA-N
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Description

6-Bromo-3-((1S,2S)-2-hydroxycyclohexyl)benzo[h]quinazolin-4(3H)-one is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-((1S,2S)-2-hydroxycyclohexyl)benzo[h]quinazolin-4(3H)-one typically involves the condensation of anthranilamide (2-aminobenzamide) with an aldehyde or ketone in the presence of a catalyst. Graphene oxide nanosheets have been found to be effective catalysts for this reaction, facilitating the formation of quinazolin-4(3H)-ones in an aqueous medium at room temperature . Another method involves the use of visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation, using fluorescein as a photocatalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. The use of efficient catalysts and green chemistry principles, such as visible light-induced reactions, can be advantageous for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-((1S,2S)-2-hydroxycyclohexyl)benzo[h]quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can modify the quinazolinone ring or the substituents.

    Substitution: Halogen substitution reactions can occur, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under mild conditions to preserve the integrity of the quinazolinone ring.

Major Products

The major products formed from these reactions are various quinazolinone derivatives, which can have different biological activities depending on the substituents introduced.

Scientific Research Applications

6-Bromo-3-((1S,2S)-2-hydroxycyclohexyl)benzo[h]quinazolin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-3-((1S,2S)-2-hydroxycyclohexyl)benzo[h]quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, quinazolinone derivatives have been shown to inhibit certain enzymes involved in cell proliferation, making them potential antitumor agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3-((1S,2S)-2-hydroxycyclohexyl)benzo[h]quinazolin-4(3H)-one is unique due to its specific substituents, which confer distinct biological activities. The presence of the bromo and hydroxycyclohexyl groups can enhance its antimicrobial and antitumor properties compared to other quinazolinone derivatives.

Properties

Molecular Formula

C18H17BrN2O2

Molecular Weight

373.2 g/mol

IUPAC Name

6-bromo-3-[(1S,2S)-2-hydroxycyclohexyl]benzo[h]quinazolin-4-one

InChI

InChI=1S/C18H17BrN2O2/c19-14-9-13-17(12-6-2-1-5-11(12)14)20-10-21(18(13)23)15-7-3-4-8-16(15)22/h1-2,5-6,9-10,15-16,22H,3-4,7-8H2/t15-,16-/m0/s1

InChI Key

CMQDLOTVYOZFTF-HOTGVXAUSA-N

Isomeric SMILES

C1CC[C@@H]([C@H](C1)N2C=NC3=C(C2=O)C=C(C4=CC=CC=C43)Br)O

Canonical SMILES

C1CCC(C(C1)N2C=NC3=C(C2=O)C=C(C4=CC=CC=C43)Br)O

Origin of Product

United States

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